molecular formula C13H16N2O B2683492 4-((1H-indol-5-yl)methyl)morpholine CAS No. 412043-48-2

4-((1H-indol-5-yl)methyl)morpholine

Cat. No.: B2683492
CAS No.: 412043-48-2
M. Wt: 216.284
InChI Key: HVUNVAQCFZYESC-UHFFFAOYSA-N
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Description

4-((1H-indol-5-yl)methyl)morpholine is a compound that features a morpholine ring attached to an indole moiety via a methylene bridge. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals. The morpholine ring is a common structural motif in medicinal chemistry, often contributing to the bioactivity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-indol-5-yl)methyl)morpholine typically involves the reaction of 1H-indole-5-carbaldehyde with morpholine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 1H-indole-5-carbaldehyde reacts with morpholine to form an imine intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-((1H-indol-5-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve selective substitution.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Tetrahydroindole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

4-((1H-indol-5-yl)methyl)morpholine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-indol-5-yl)methyl)morpholine involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and nucleic acids, leading to various biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The exact pathways and targets depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

    4-((1H-indol-3-yl)methyl)morpholine: Similar structure but with the indole moiety attached at the C-3 position.

    4-((1H-indol-2-yl)methyl)morpholine: Indole moiety attached at the C-2 position.

    4-((1H-indol-7-yl)methyl)morpholine: Indole moiety attached at the C-7 position.

Uniqueness

4-((1H-indol-5-yl)methyl)morpholine is unique due to the specific attachment of the indole moiety at the C-5 position, which can influence its biological activity and chemical reactivity. This positional isomerism can lead to differences in how the compound interacts with biological targets and undergoes chemical reactions, making it a valuable compound for research and development .

Properties

IUPAC Name

4-(1H-indol-5-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-2-13-12(3-4-14-13)9-11(1)10-15-5-7-16-8-6-15/h1-4,9,14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUNVAQCFZYESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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